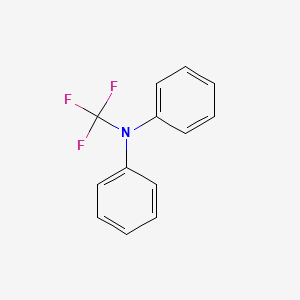
N,N-Diphenyltrifluoromethaneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyltrifluoromethaneamine: is an organic compound characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyltrifluoromethaneamine typically involves the reaction of aniline derivatives with trifluoromethylating agents. One common method is the reaction of N,N-diphenylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diphenyltrifluoromethaneamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products:
Nucleophilic Substitution: The major products are substituted amines or thiols, depending on the nucleophile used.
Electrophilic Substitution: The major products are nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,N-Diphenyltrifluoromethaneamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Diphenyltrifluoromethaneamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . Additionally, its trifluoromethyl group can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
N,N-Dimethyltrifluoromethaneamine: Similar in structure but with methyl groups instead of phenyl groups.
N,N-Diphenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring but lacks the amine functionality.
Uniqueness: N,N-Diphenyltrifluoromethaneamine is unique due to the presence of both phenyl and trifluoromethyl groups attached to the nitrogen atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions . These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
83508-67-2 |
|---|---|
Fórmula molecular |
C13H10F3N |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
N-phenyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
DQXUPWGUKXGTBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
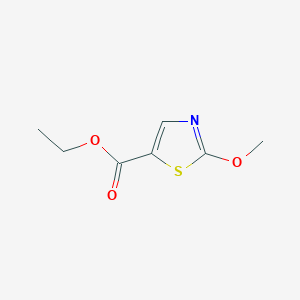
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
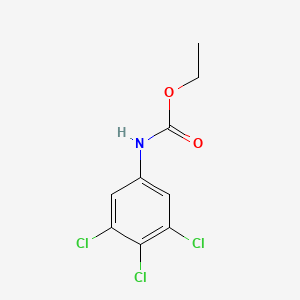
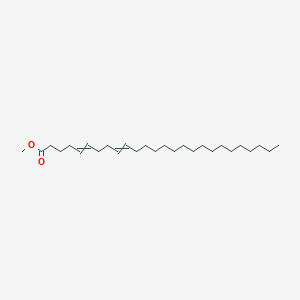
![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)
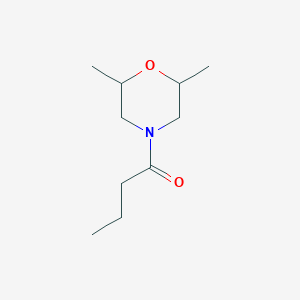
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)

![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
